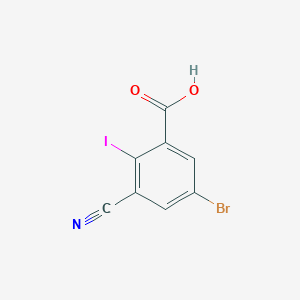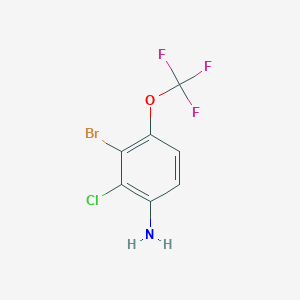
3-Bromo-2-chloro-4-(trifluoromethoxy)aniline
Übersicht
Beschreibung
3-Bromo-2-chloro-4-(trifluoromethoxy)aniline, also known as BCMTA, is an organic compound with a broad range of applications in scientific research and laboratory experiments. BCMTA is a colorless liquid that is soluble in organic solvents and is used in a variety of synthetic reactions. It is a valuable reagent that is used in organic synthesis, pharmaceutical research and development, and the production of industrial chemicals. BCMTA is also used in the preparation of monomers for the production of polymers, and in the synthesis of pharmaceuticals and other small molecules.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-chloro-4-(trifluoromethoxy)aniline has a wide range of applications in scientific research. It is used in the synthesis of various small molecules and pharmaceuticals, as well as in the production of polymers. 3-Bromo-2-chloro-4-(trifluoromethoxy)aniline is also used in the synthesis of a range of organic compounds, including heterocyclic compounds and heterocyclic amines. It is also used in the synthesis of organometallic compounds, such as palladium complexes. 3-Bromo-2-chloro-4-(trifluoromethoxy)aniline is also used in the synthesis of peptides and other peptide-based drugs.
Wirkmechanismus
3-Bromo-2-chloro-4-(trifluoromethoxy)aniline is an organic compound that is used in a variety of synthetic reactions. Its mechanism of action is based on the nucleophilic substitution of the bromine atom by the trifluoromethoxy group. This reaction is mediated by a base, such as potassium carbonate, which acts as a catalyst for the reaction. The reaction proceeds via the formation of a covalent bond between the bromine atom and the trifluoromethoxy group, resulting in the formation of the desired product.
Biochemische Und Physiologische Effekte
3-Bromo-2-chloro-4-(trifluoromethoxy)aniline has been extensively studied for its biochemical and physiological effects. It is known to be non-toxic and non-mutagenic, and has been shown to be biodegradable. In animal studies, 3-Bromo-2-chloro-4-(trifluoromethoxy)aniline has been shown to have a low acute toxicity, with no signs of toxicity at doses up to 1,000 mg/kg body weight. In addition, 3-Bromo-2-chloro-4-(trifluoromethoxy)aniline has been shown to have anti-inflammatory and anti-bacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
3-Bromo-2-chloro-4-(trifluoromethoxy)aniline is a valuable reagent for laboratory experiments and scientific research. It is easily accessible from commercially available aniline derivatives, and is relatively inexpensive. It is also relatively easy to handle, as it is a colorless liquid that is soluble in organic solvents. However, 3-Bromo-2-chloro-4-(trifluoromethoxy)aniline is a relatively reactive compound, and should be handled with care. In addition, it should be stored in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Zukünftige Richtungen
3-Bromo-2-chloro-4-(trifluoromethoxy)aniline has a wide range of applications in scientific research and laboratory experiments. Future research should focus on the development of new synthetic methods for the production of 3-Bromo-2-chloro-4-(trifluoromethoxy)aniline and its derivatives. In addition, further research should be conducted to explore the potential applications of 3-Bromo-2-chloro-4-(trifluoromethoxy)aniline in the synthesis of pharmaceuticals and other small molecules. Finally, further studies should be conducted to investigate the biochemical and physiological effects of 3-Bromo-2-chloro-4-(trifluoromethoxy)aniline in order to better understand its potential for therapeutic applications.
Eigenschaften
IUPAC Name |
3-bromo-2-chloro-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3NO/c8-5-4(14-7(10,11)12)2-1-3(13)6(5)9/h1-2H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBQBXXKJZUCCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-4-(trifluoromethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-oxa-2-Azaspiro[4.5]decane hydrochloride](/img/structure/B1448851.png)
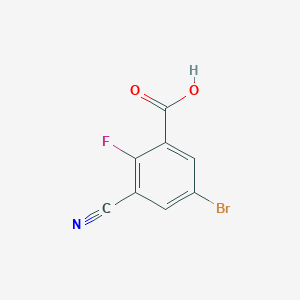
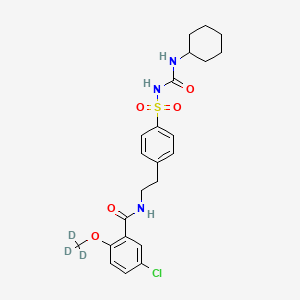
![[3-(Furan-2-yl)pyrazin-2-yl]methanamine dihydrochloride](/img/structure/B1448856.png)
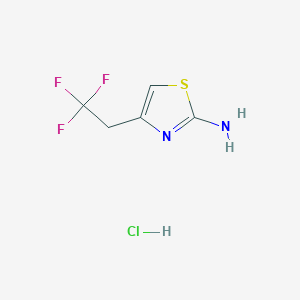
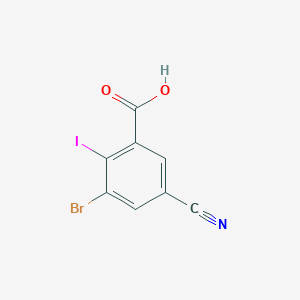
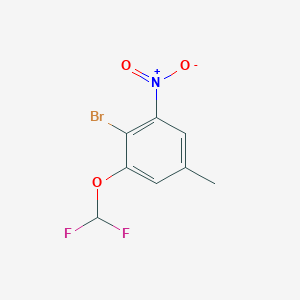
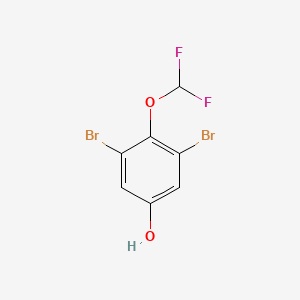
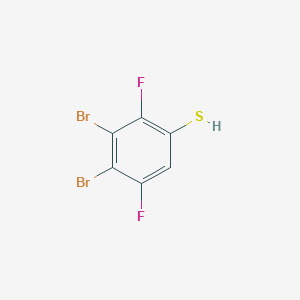
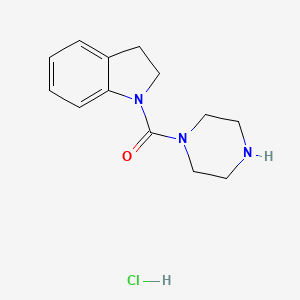
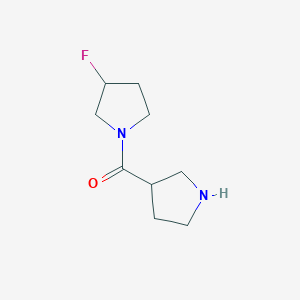
![2-(3-ethyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)acetic acid](/img/structure/B1448871.png)
![8-Benzyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1448872.png)
